

Reproducibility of Angulatin A Studies: A Comparative Guide

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Compound of Interest

Compound Name: *Angulatin A*

Cat. No.: *B1205003*

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A notable scarcity of research exists for **Angulatin A**, with the scientific literature predominantly focusing on a related compound, Angulatin B. This guide synthesizes the available, albeit limited, data on Angulatin B to provide a framework for assessing the reproducibility of studies concerning this class of compounds. A significant ambiguity in the literature is the botanical origin of Angulatin B, with some studies attributing it to *Celastrus angulatus* and others to *Physalis angulata*. This discrepancy is a critical factor in the reproducibility of findings.

Data Presentation

Isolation of Angulatin B and Related Sesquiterpene Polyol Esters

Reproducibility of natural product isolation is highly dependent on factors such as plant source, collection time, and extraction methodology. Specific yield data for Angulatin B is not consistently reported in the reviewed literature, highlighting a significant gap in assessing the reproducibility of its isolation. The following table summarizes available data for related compounds from *Celastrus angulatus* to provide a comparative context.

Compound	Plant Source	Part Used	Reported Yield	Reference
Angulatin B	Celastrus angulatus	Root Bark	Not consistently reported	[1]
Kupiteng Ester A	Celastrus angulatus	Root Bark	Not specified	[2]
Kupiteng Ester B	Celastrus angulatus	Root Bark	Not specified	[2]
Kupiteng Ester C	Celastrus angulatus	Root Bark	Not specified	[2]
Celangulatin C	Celastrus angulatus	Root Bark	Not specified	[3]
Celangulatin F	Celastrus angulatus	Root Bark	Not specified	[3]

Cytotoxicity of Angulatin B and Analogs

The cytotoxic activity of Angulatin B has been reported against various human cancer cell lines. However, the data is sparse and originates from different plant sources, making direct comparisons challenging. One report identified strong cytotoxic activity of Angulatin B from *Physalis angulata* with EC50 values ranging from 0.2-1.6 mg/mL.[4] Other studies on compounds from *Celastrus* and *Physalis* species provide a broader, albeit indirect, view of the potential bioactivity.

Compound	Plant Source	Cell Line(s)	Reported Potency (EC50/IC50)	Reference
Angulatin B	Physalis angulata	Various human cancer cell lines	0.2-1.6 mg/mL	[4]
Physalin B	Physalis angulata	Various cancer cell lines	IC50: 0.58 to 15.18 g/ml	[5]
Physalin D	Physalis angulata	Various cancer cell lines	IC50: 0.28 to 2.43 g/ml	[5]
Unnamed Sesquiterpene	Celastrus paniculatus	MCF-7	IC50: 17±1µM	[6]
Various Withanolides	Physalis angulata	A549, p388, HeLa	Cytotoxic	[7]

Experimental Protocols

Isolation of Sesquiterpene Polyol Esters from Celastrus angulatus

This generalized protocol is based on methodologies reported for the isolation of Angulatin B and related compounds from the root bark of Celastrus angulatus.[1]

- **Plant Material Preparation:** The root bark of Celastrus angulatus is collected, authenticated, air-dried, and pulverized into a coarse powder.
- **Extraction:** The powdered bark is extracted with methanol (MeOH) at room temperature with stirring or maceration over several days. The solvent is periodically replaced to ensure exhaustive extraction.
- **Fractionation:** The crude MeOH extract is concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
- **Chromatographic Purification:**

- Column Chromatography: The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield semi-pure fractions.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
- Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

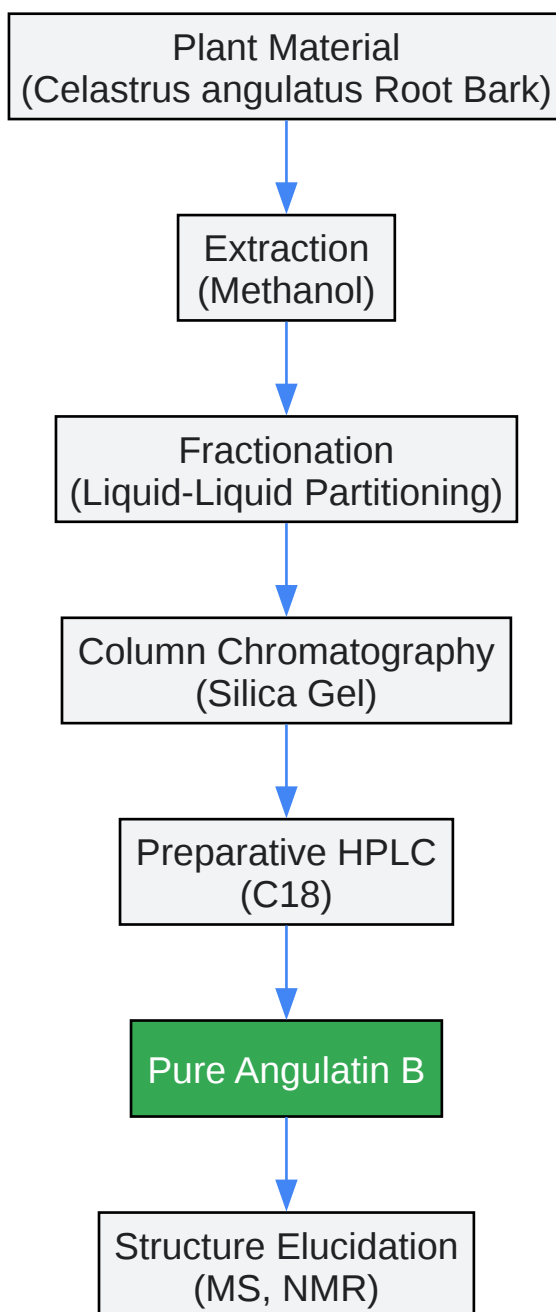
MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

- Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Angulatin B) and incubated for a specified period (e.g., 48-72 hours). Control wells with untreated cells and vehicle-treated cells are included.
- MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is

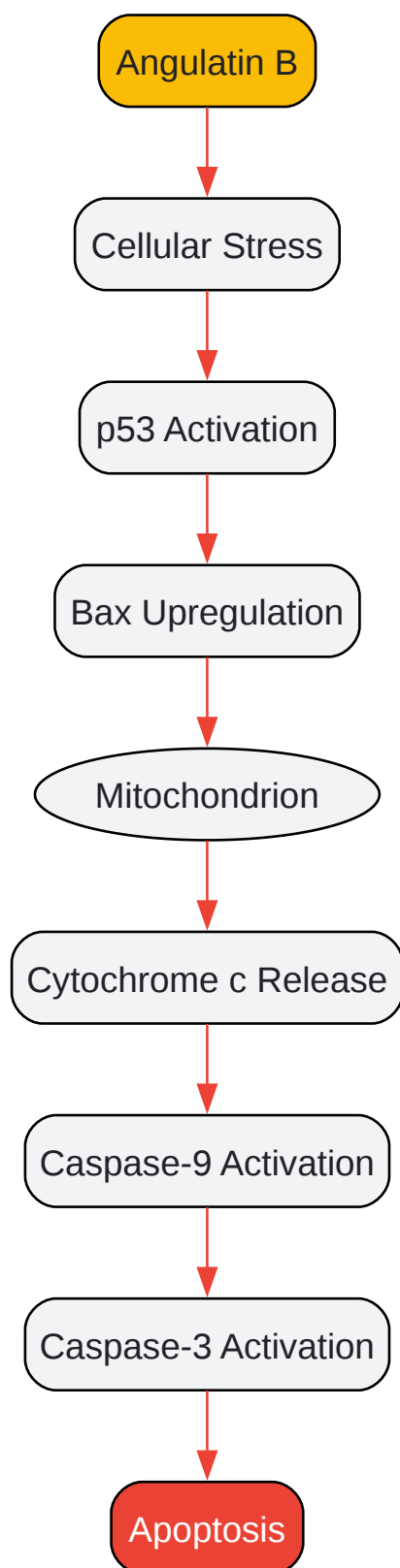
determined from the dose-response curve.

Mandatory Visualization



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Experimental workflow for the isolation of Angulatin B.



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